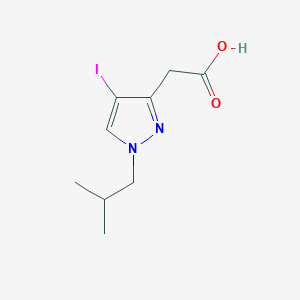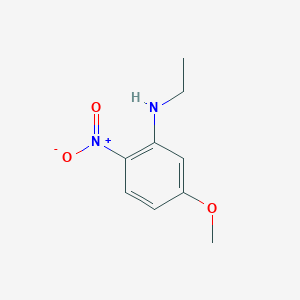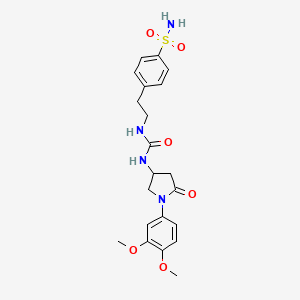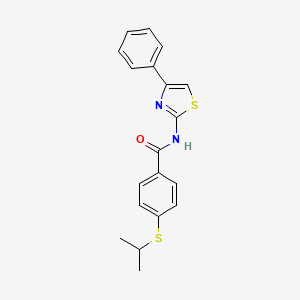![molecular formula C24H23N5O3 B2894180 8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896295-05-9](/img/no-structure.png)
8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with structures similar to the one you mentioned often belong to the class of purine derivatives. Purine derivatives are very significant in heterocyclic chemistry and medicinal chemistry because of their wide range of pharmacological activities, including antiviral, antitumor, anti-inflammatory, anti-HBV, antimalarial, and antiangiogenic activities .
Synthesis Analysis
The synthesis of similar compounds often involves various procedures. For instance, a series of novel purine derivatives containing 1,4-pentadien-3-one moiety were designed and synthesized . The optimal conditions for the synthesis of the target compounds were as follows: solvent, DMF; catalyst, KOH; temperature, 40 °C; time, 2 h; and molar equivalent of A:D:Catalyst, 1:0.8:1.2 .Molecular Structure Analysis
The molecular structure of similar compounds is often characterized by single crystal X-ray diffraction . The geometric parameters from both theoretical and experimental techniques are usually quite compatible .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve various techniques. For instance, Frontier molecular orbital (FMO) analysis is performed to describe intramolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using various techniques. For instance, in order to determine the thermodynamic properties of the molecular structure, enthalpy, heat capacity, and entropy values are calculated for selected temperature values .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research in the field has explored the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives, demonstrating various methods for obtaining these compounds, which are of interest due to their structural complexity and potential biological activities. For instance, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones highlights the intramolecular alkylation processes used to obtain these derivatives, showcasing the chemical versatility of the imidazo purine framework (Simo, Rybár, & Alföldi, 1998).
Pharmacological Evaluation
Pharmacological studies have been conducted on various imidazo[2,1-f]purine-2,4-dione derivatives to assess their potential as therapeutic agents. For example, some compounds have been evaluated for their affinity towards the 5-HT(1A) receptor, indicating potential anxiolytic and antidepressant activities. This research underscores the compound's significance in developing new treatments for mental health disorders (Zagórska et al., 2009).
Potential Therapeutic Applications
The exploration of imidazo[2,1-f]purine derivatives extends to their use in drug design and medicinal chemistry, where their role as pharmacophores can lead to the development of new therapeutic agents. For instance, derivatives have been studied for their receptor affinity and inhibitory activities against certain enzymes, highlighting their potential in treating various conditions (Baraldi et al., 2008).
Wirkmechanismus
Target of Action
The compound, 8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, is a derivative of purine and has been synthesized as a nonclassical antifolate . The primary targets of this compound are recombinant human dihydrofolate reductase (rhDHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play crucial roles in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides .
Mode of Action
The compound interacts with its targets (rhDHFR, TS, and AICARFT) and inhibits their activities . This inhibition disrupts the folate pathway, leading to a decrease in the synthesis of DNA nucleotides. As a result, the proliferation of cells, particularly cancer cells, is hindered .
Biochemical Pathways
The compound affects the folate pathway, which is vital for the synthesis of DNA nucleotides . By inhibiting the enzymes rhDHFR, TS, and AICARFT, the compound disrupts this pathway, leading to a decrease in DNA nucleotide synthesis . This disruption can lead to S-phase arrest and induction of apoptosis in cancer cells .
Pharmacokinetics
It is noted that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion . This property could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The compound has demonstrated anti-proliferative activities against HL60, HeLa, and A549 cells . It has been observed to cause S-phase arrest and induce apoptosis in these cells . The induction of apoptosis was found to be acting through a lysosome-nonmitochondrial pathway .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 3-methoxybenzaldehyde with 1-methyl-3-phenylprop-2-en-1-one to form chalcone, which is then reacted with 2-amino-6-phenylpurine to form the imidazopurine intermediate. The intermediate is then cyclized to form the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "1-methyl-3-phenylprop-2-en-1-one", "2-amino-6-phenylpurine" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 1-methyl-3-phenylprop-2-en-1-one in the presence of a base such as potassium hydroxide to form chalcone.", "Step 2: Reaction of chalcone with 2-amino-6-phenylpurine in the presence of a base such as sodium methoxide to form the imidazopurine intermediate.", "Step 3: Cyclization of the imidazopurine intermediate in the presence of a Lewis acid such as zinc chloride to form the final product." ] } | |
CAS-Nummer |
896295-05-9 |
Produktname |
8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Molekularformel |
C24H23N5O3 |
Molekulargewicht |
429.48 |
IUPAC-Name |
6-(3-methoxyphenyl)-4-methyl-7-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H23N5O3/c1-4-13-27-22(30)20-21(26(2)24(27)31)25-23-28(20)15-19(16-9-6-5-7-10-16)29(23)17-11-8-12-18(14-17)32-3/h5-12,14-15H,4,13H2,1-3H3 |
InChI-Schlüssel |
HOHJCZAUOPFBIO-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)OC)C5=CC=CC=C5)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B2894099.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B2894102.png)



![2-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B2894107.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)
![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2894109.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2894112.png)


